Cas no 1000577-89-8 (1,3-Dibromo-2,5-difluoro-4-iodobenzene)

1,3-Dibromo-2,5-difluoro-4-iodobenzene is a halogenated benzene derivative featuring bromine, fluorine, and iodine substituents, offering a highly functionalized aromatic scaffold for synthetic applications. Its distinct substitution pattern enables selective reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and metal-catalyzed transformations. The presence of multiple halogens enhances versatility as a building block in pharmaceutical, agrochemical, and materials science research. The iodine substituent, in particular, facilitates further functionalization via palladium-catalyzed couplings, while the fluorine atoms contribute to electronic modulation and metabolic stability in derived compounds. This compound is valued for its utility in constructing complex polyhalogenated intermediates with precise regiocontrol.
1,3-Dibromo-2,5-difluoro-4-iodobenzene structure
1000577-89-8 structure
Product Name:1,3-Dibromo-2,5-difluoro-4-iodobenzene
CAS No:1000577-89-8
MF:C6HBr2F2I
MW:397.78141951561
CID:3157747
PubChem ID:44891180
Update Time:2025-05-22

1,3-Dibromo-2,5-difluoro-4-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dibromo-2,5-difluoro-4-iodobenzene
    • 2,4-Dibromo-3,6-difluoroiodobenzene
    • AKOS027385747
    • FS-5400
    • 1000577-89-8
    • SCHEMBL12483572
    • DTXSID201284613
    • CS-0340024
    • MDL: MFCD09878119
    • Inchi: 1S/C6HBr2F2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H
    • InChI Key: NXWFCDNFLFJFCO-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=C(C=1Br)F)Br)F

Computed Properties

  • Exact Mass: 397.744
  • Monoisotopic Mass: 395.746
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4.2

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Additional information on 1,3-Dibromo-2,5-difluoro-4-iodobenzene

1,3-Dibromo-2,5-difluoro-4-iodobenzene: A Comprehensive Overview

1,3-Dibromo-2,5-difluoro-4-iodobenzene, also known by its CAS number 1000577-89-8, is a highly substituted aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its bromine, fluorine, and iodine substituents, which impart unique electronic and steric properties. The presence of these halogens makes it a valuable precursor in the synthesis of advanced materials and pharmaceuticals.

The structure of 1,3-Dibromo-2,5-difluoro-4-iodobenzene consists of a benzene ring with bromine atoms at positions 1 and 3, fluorine atoms at positions 2 and 5, and an iodine atom at position 4. This specific substitution pattern provides a high degree of functionalization, making it an ideal candidate for further chemical modifications. Recent studies have highlighted its role in the development of novel heterocyclic compounds and bioactive molecules.

In terms of synthesis, 1,3-Dibromo-2,5-difluoro-4-iodobenzene is typically prepared through multi-step halogenation reactions. The process involves the sequential addition of bromine and fluorine atoms onto a benzene ring followed by iodination at the para position. Advanced techniques such as electrophilic substitution and nucleophilic aromatic substitution are employed to achieve high yields and purity levels.

The applications of this compound are diverse and span across several industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of anti-cancer agents and neuroprotective drugs. Its ability to undergo further functionalization allows for the creation of complex molecular architectures that are essential in drug discovery programs.

In the field of materials science, 1,3-Dibromo-2,5-difluoro-4-iodobenzene is utilized as a building block for the development of advanced polymers and optoelectronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Recent research has focused on optimizing the synthesis pathways for this compound to enhance its scalability and reduce production costs. Innovations in catalytic methods and green chemistry practices have contributed to more sustainable manufacturing processes.

The toxicity profile of 1,3-Dibromo-2,5-difluoro-4-iodobenzene has also been a subject of interest among researchers. Studies indicate that while it exhibits moderate toxicity in acute exposure scenarios, its chronic effects require further investigation to ensure safe handling practices.

In conclusion, 1,3-Dibromo-2,5-difluoro-4-iodobenzene stands as a versatile compound with immense potential in various chemical domains. Its unique structure and reactivity continue to drive advancements in drug discovery and materials science.

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